LPK-26
Description
Overview of Opioid Receptor Systems and Their Physiological Roles
The classical opioid receptor family comprises three main subtypes: mu (MOR), delta (DOR), and kappa (KOR) wikidata.orgwikipedia.org. These receptors are widely distributed throughout the central nervous system (CNS) and peripheral tissues wikidata.orgciteab.comnih.govuni.lu. Endogenous opioid peptides, such as endorphins, enkephalins, and dynorphins, act as natural ligands for these receptors wikidata.orgnih.gov. Activation of opioid receptors generally leads to inhibitory effects on neuronal activity, primarily through coupling to Gi/Go proteins, which can modulate ion channel function and adenylyl cyclase activity wikidata.orgwikipedia.orgguidetopharmacology.org.
The physiological roles mediated by the opioid receptor system are extensive and include the modulation of pain (nociception), reward pathways, mood, stress responses, gastrointestinal motility, and respiration wikidata.orgwikipedia.orgciteab.comnih.govuni.lu. The specific effects depend on the receptor subtype activated and its location within the nervous system and peripheral tissues wikidata.org.
Significance of Kappa-Opioid Receptor Modulation in Neurobiological and Cellular Processes
The kappa-opioid receptor (KOR), primarily activated by the endogenous dynorphin (B1627789) peptides, is widely expressed in various brain regions and peripheral sites nih.govnih.govnih.gov. Modulation of KOR activity has significant implications for neurobiological and cellular processes, including stress responses, mood regulation, and motivated behaviors nih.govguidetopharmacology.org. Activation of KORs can lead to the inhibition of dopamine (B1211576) release, particularly in brain areas associated with reward, contributing to anti-reward or aversive effects observed with some KOR agonists nih.govtocris.comnih.govtanlab.orgwikipedia.org. KOR signaling involves coupling to G proteins and can also engage the beta-arrestin pathway nih.govtocris.comwikipedia.orgcuhk.edu.cn. Current research suggests that G-protein-mediated signaling may be responsible for desirable effects like anti-nociception, while beta-arrestin recruitment may contribute to adverse effects such as dysphoria and aversion nih.govtocris.comwikipedia.orgcuhk.edu.cn.
Historical Context of KOR Agonist Research and the Pursuit of Novel Ligands
Early research into the opioid system identified compounds that preferentially interacted with the KOR, such as ketazocine, which lent its name to the receptor subtype nih.govtocris.com. The synthetic compound U-50,488 was another early, relatively selective KOR agonist that became a valuable tool in pharmacological research wikipedia.orguni.lu. These early investigations revealed that KOR agonists could produce potent analgesic effects tocris.comnih.gov. However, a significant challenge in the development of KOR-targeted therapeutics has been the incidence of undesirable central nervous system-mediated side effects, including dysphoria, hallucinations, and sedation, which limited the clinical utility of some early compounds nih.govnih.govwikipedia.org. This led to a focused effort to discover and develop novel KOR ligands with improved selectivity and reduced side effect profiles. The pursuit of functionally selective, or biased, KOR agonists that preferentially activate beneficial signaling pathways (e.g., G-protein signaling) over those linked to adverse effects (e.g., beta-arrestin recruitment) has been a major direction in contemporary research nih.govtocris.comwikipedia.orgcuhk.edu.cnguidetoimmunopharmacology.org. Structurally diverse compounds, including the diterpene salvinorin A, have been identified as potent and selective KOR agonists, further expanding the chemical space for KOR ligand discovery nih.govwikipedia.orgguidetoimmunopharmacology.org. The introduction of nalfurafine, a selective KOR agonist, for clinical use in specific indications highlights the ongoing progress in this field nih.govnih.gov.
Introduction to LPK-26 as a Selective KOR Agonist in Contemporary Pharmacology
This compound is a chemical compound that has garnered attention in contemporary pharmacology as a selective agonist of the kappa-opioid receptor wikipedia.orgcenmed.comtocris.comnih.govresearchgate.netfishersci.it. It is characterized as a novel analog derived from earlier classic kappa agonists like ICI-199441 and (-)U50,488H cenmed.comfishersci.com. Research findings indicate that this compound possesses high affinity and selectivity for the KOR compared to the mu and delta opioid receptors cenmed.comfishersci.itfishersci.com. Preclinical studies have demonstrated that this compound exhibits potent antinociceptive effects wikipedia.orgcenmed.comfishersci.itfishersci.com. Furthermore, investigations into its profile have suggested a low potential for inducing physical dependence, a notable characteristic in the context of opioid pharmacology wikipedia.orgcenmed.comfishersci.itfishersci.com. This compound's pharmacological properties position it as a valuable tool for investigating the therapeutic potential of selective KOR activation, particularly in the context of pain management and the modulation of opioid-induced dependence cenmed.com.
Detailed research findings on this compound have provided quantitative data regarding its interaction with opioid receptors and its effects in in vivo models. The compound has shown a high binding affinity for the kappa-opioid receptor, with a reported Ki value of 0.64 nM cenmed.comfishersci.com. In contrast, its affinity for the mu-opioid receptor is considerably lower (Ki of 1170 nM), and its affinity for the delta-opioid receptor is even lower (Ki of >10,000 nM), demonstrating its selectivity for the KOR cenmed.comfishersci.com.
Functional studies have further characterized this compound's activity as a KOR agonist. It has been shown to stimulate [(^{35}\text{S})\text{GTP}\gamma\text{S}] binding to G-proteins, a measure of receptor activation and downstream signaling, with an EC50 value of 0.0094 nM cenmed.com.
In vivo studies evaluating the antinociceptive effects of this compound have indicated its potency in animal models. In hot plate and acetic acid writhing tests, this compound demonstrated potent analgesic effects, with ED50 values of 0.049 mg/kg and 0.0084 mg/kg, respectively cenmed.com. These values suggest that this compound is more potent in producing analgesia in these models compared to reference compounds like (-)U50,488H and morphine cenmed.comfishersci.com.
Further research has explored the dependence profile of this compound. Studies have indicated that this compound does not induce physical dependence in mice cenmed.comfishersci.com. Interestingly, it has also been observed to suppress naloxone-precipitated behavioral effects in mice treated concurrently with morphine, suggesting a potential role in modulating aspects of morphine-induced physical dependence cenmed.comfishersci.com.
The research findings on this compound's binding affinity, functional potency, and in vivo effects are summarized in the tables below.
| Receptor Type | Binding Affinity (Ki) | Selectivity Ratio (vs KOR) |
| Kappa-Opioid Receptor (KOR) | 0.64 nM cenmed.comfishersci.com | 1 |
| Mu-Opioid Receptor (MOR) | 1170 nM cenmed.comfishersci.com | ~1828 cenmed.comfishersci.com |
| Delta-Opioid Receptor (DOR) | >10,000 nM cenmed.comfishersci.com | >~15625 cenmed.comfishersci.com |
| Functional Assay | Potency (EC50) |
| [(^{35}\text{S})\text{GTP}\gamma\text{S}] binding to G-proteins | 0.0094 nM cenmed.com |
| In Vivo Antinociception Test | Potency (ED50) | Comparison to Morphine/U50,488 |
| Hot Plate Test | 0.049 mg/kg cenmed.com | More potent cenmed.comfishersci.com |
| Acetic Acid Writhing Test | 0.0084 mg/kg cenmed.com | More potent cenmed.comfishersci.com |
These data highlight this compound as a potent and highly selective KOR agonist with demonstrated antinociceptive efficacy in preclinical models and a favorable profile regarding physical dependence liability.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H24Cl2N2O |
|---|---|
Molecular Weight |
355.3 g/mol |
IUPAC Name |
2-(3,4-dichlorophenyl)-N-[(2S)-1-(2,5-dihydropyrrol-1-yl)-3-methylbutan-2-yl]-N-methylacetamide |
InChI |
InChI=1S/C18H24Cl2N2O/c1-13(2)17(12-22-8-4-5-9-22)21(3)18(23)11-14-6-7-15(19)16(20)10-14/h4-7,10,13,17H,8-9,11-12H2,1-3H3/t17-/m1/s1 |
InChI Key |
QFAIAMMFKKYCTL-QGZVFWFLSA-N |
Isomeric SMILES |
CC(C)[C@@H](CN1CC=CC1)N(C)C(=O)CC2=CC(=C(C=C2)Cl)Cl |
Canonical SMILES |
CC(C)C(CN1CC=CC1)N(C)C(=O)CC2=CC(=C(C=C2)Cl)Cl |
Pictograms |
Irritant |
Synonyms |
(2-(3,4-dichloro)phenyl)-N-methyl-N-((1S)-1-(2-isopropyl)-2-(1-(3-pyrrolinyl))ethyl)acetamide LPK-26 |
Origin of Product |
United States |
Molecular Pharmacology and Receptor Interaction Mechanisms of Lpk 26
Ligand Binding Kinetics and Receptor Affinity Profiling of LPK-26
This compound demonstrates a high affinity for the kappa-opioid receptor. nih.gov Laboratory studies have quantified this interaction, revealing a Ki value of 0.64 nM. nih.gov Another source reports a consistent Ki of 0.68 nM, further cementing the compound's potent binding capacity at the KOR. medchemexpress.com The Ki value represents the concentration of the ligand required to occupy 50% of the receptors in the absence of a competing ligand, with a lower value indicating a higher affinity.
A crucial aspect of this compound's pharmacological profile is its selectivity for the KOR over other opioid receptor subtypes, namely the μ-opioid (MOR) and δ-opioid (DOR) receptors. Research indicates that this compound has a significantly lower affinity for these receptors. The Ki value for its binding to the μ-opioid receptor is 1170 nM, and for the δ-opioid receptor, it is greater than 10,000 nM. nih.gov This demonstrates a substantial selectivity for the kappa-opioid receptor.
| Receptor Subtype | Ki Value (nM) |
|---|---|
| Kappa-Opioid Receptor (KOR) | 0.64 |
| Mu-Opioid Receptor (MOR) | 1170 |
| Delta-Opioid Receptor (DOR) | >10,000 |
G Protein Coupling and Intracellular Signaling Pathway Activation by this compound
Upon binding to the KOR, this compound initiates a cascade of intracellular events, beginning with the activation of G proteins.
As a G protein-coupled receptor (GPCR) agonist, this compound's binding to the KOR facilitates the activation of inhibitory G proteins, specifically of the Gαi/o subtype. frontiersin.orgnih.gov This activation is a critical step in transducing the extracellular signal into an intracellular response. The efficacy of this compound in this process has been demonstrated through [35S]GTPγS binding assays, which measure the activation of G proteins. In these assays, this compound was shown to stimulate [35S]GTPγS binding with a very high potency, indicated by an EC50 value of 0.0094 nM. nih.gov The EC50 value represents the concentration of an agonist that produces 50% of the maximal response, with a lower value signifying greater potency.
| Assay | Parameter | Value (nM) |
|---|---|---|
| [35S]GTPγS Binding | EC50 | 0.0094 |
While it is established that KOR activation by agonists typically leads to the inhibition of adenylyl cyclase, which in turn reduces the intracellular levels of cyclic AMP (cAMP), and modulates the mitogen-activated protein kinase (MAPK) signaling pathways, specific data on the effects of this compound on these particular downstream cascades are not available in the provided search results. nih.govwikipedia.org
β-Arrestin Recruitment and Receptor Internalization Dynamics Induced by this compound
The interaction of an agonist with a GPCR can also lead to the recruitment of β-arrestin proteins, which play a role in receptor desensitization and internalization, as well as initiating G protein-independent signaling. frontiersin.orgnih.gov However, specific research findings detailing the dynamics of β-arrestin recruitment and subsequent receptor internalization induced by this compound are not available in the provided search results.
Quantification of β-Arrestin Association with KOR upon this compound Activation
While this compound is a known potent and selective agonist for the kappa-opioid receptor, stimulating G-protein binding with a high affinity (Ki value of 0.64 nM), specific quantitative data on its direct influence on the association of β-arrestin with the KOR remains limited in publicly accessible scientific literature. nih.gov The recruitment of β-arrestin to G-protein coupled receptors (GPCRs), such as the KOR, is a critical step in the desensitization and internalization of the receptor. nih.gov This process is typically quantified using techniques like bioluminescence resonance energy transfer (BRET) or enzyme fragment complementation (EFC) assays, which measure the proximity of β-arrestin to the activated receptor. nih.goveurofinsdiscovery.com
In the broader context of KOR agonists, the degree of β-arrestin recruitment can vary significantly between different compounds, leading to diverse downstream signaling cascades. For a comprehensive understanding of this compound's signaling profile, specific dose-response data from such assays would be necessary to quantify its efficacy and potency in promoting the KOR-β-arrestin interaction.
Characterization of KOR Internalization in Response to this compound
Functional Selectivity (Biased Agonism) of this compound at the KOR
The concept of functional selectivity, or biased agonism, posits that a ligand can preferentially activate one signaling pathway over another at the same receptor. nih.gov In the case of the KOR, this typically refers to a bias towards G-protein signaling versus β-arrestin-mediated pathways.
Elucidation of Differential Engagement between G Protein-Dependent and β-Arrestin-Dependent Signaling Pathways
This compound has been shown to stimulate G-protein signaling, as evidenced by its activity in [³⁵S]GTPγS binding assays, with an EC50 value of 0.0094 nM. nih.gov However, a thorough elucidation of its biased agonism requires a direct comparison of its activity in G-protein activation assays with its activity in β-arrestin recruitment assays. Without the latter, it is not possible to definitively quantify the signaling bias of this compound. The goal of developing biased KOR agonists is to harness the therapeutic effects associated with G-protein signaling while minimizing the adverse effects potentially linked to β-arrestin pathways. nih.govfrontiersin.org
Mechanistic Implications of this compound's Signaling Bias for Receptor-Mediated Cellular Responses
The potential signaling bias of this compound carries significant mechanistic implications for the cellular responses it mediates. A G-protein bias would suggest that this compound preferentially modulates ion channels and adenylyl cyclase activity, which are downstream effectors of Gαi/o proteins. This is often the desired pathway for therapeutic effects such as analgesia.
Structure Activity Relationship Sar and Chemical Modification Studies of Lpk 26
Chemical Modification Strategies for LPK-26 and their Influence on KOR Affinity and Selectivity
This compound, chemically identified as (2-(3,4-dichloro)-phenyl)-N-methyl-N-[(1S)-1-(2-isopropyl)-2-(1-(3-pyrrolinyl))ethyl] acetamide, is a derivative of ICI-199441 and an analogue of (-)U50,488H. Its chemical structure confers a high degree of affinity and selectivity for the KOR.
This compound exhibits a high affinity for the kappa-opioid receptor with a Ki value of 0.64 nM. In contrast, its affinity for the mu-opioid receptor and delta-opioid receptor is significantly lower, with Ki values of 1170 nM and >10,000 nM, respectively nih.gov. This demonstrates a remarkable selectivity for the KOR.
While detailed studies on a broad range of chemical modifications of the this compound structure and their specific influence on KOR affinity and selectivity are not extensively documented in publicly available research, the foundational structure of this compound provides insights into the key pharmacophoric elements. These include the 3,4-dichlorophenylacetamide moiety and the N-substituted pyrrolinyl ethyl group, which are crucial for its potent and selective interaction with the KOR. Further research focusing on systematic modifications of these structural components would be necessary to fully elucidate the SAR and to optimize the affinity and selectivity profile of this compound derivatives.
Correlation Between this compound's Structural Elements and G Protein Signaling Efficacy
The activation of the KOR by an agonist initiates intracellular signaling cascades, primarily through the coupling and activation of Gi/o proteins. The efficacy of an agonist in promoting this G protein signaling is a critical aspect of its pharmacological profile.
This compound has been shown to be a potent agonist in stimulating G protein signaling. In in vitro assays measuring [35S]GTPγS binding to G-proteins, this compound demonstrated an EC50 value of 0.0094 nM nih.gov. This indicates that this compound is highly efficacious in activating the G protein-mediated signaling pathway upon binding to the KOR.
Structural Determinants Governing β-Arrestin Bias in this compound Analogs
In addition to G protein signaling, agonist binding to the KOR can also lead to the recruitment of β-arrestin proteins, which mediate receptor desensitization, internalization, and can initiate distinct signaling pathways. The concept of "biased agonism" refers to ligands that preferentially activate one pathway over the other (e.g., G protein signaling over β-arrestin recruitment).
Currently, there is a lack of specific studies in the available scientific literature that investigate the β-arrestin recruitment profile of this compound or its analogs. Therefore, the structural determinants within the this compound scaffold that might govern a bias towards or away from the β-arrestin pathway have not been elucidated. To understand the potential for developing biased this compound analogs, future research would need to systematically modify the this compound structure and assess the resulting compounds in functional assays that measure both G protein activation and β-arrestin recruitment.
Rational Design Principles for Developing Advanced this compound Derivatives with Tailored Pharmacological Profiles
The development of advanced this compound derivatives with tailored pharmacological profiles, such as improved selectivity or biased agonism, would be guided by several rational design principles. These principles would be derived from a comprehensive understanding of the SAR of this compound and its interaction with the KOR.
Based on the known high affinity and selectivity of this compound, initial design strategies would likely focus on:
Modification of the Phenyl Ring Substituents: Altering the substitution pattern on the dichlorophenyl ring could modulate affinity and selectivity.
Alterations of the N-Alkyl Group: Modifications to the isopropyl and pyrrolinyl ethyl groups could influence the interaction with specific sub-pockets within the KOR binding site, potentially affecting both affinity and functional activity.
Stereochemical Investigations: Synthesis and evaluation of different stereoisomers of this compound could reveal the optimal geometry for KOR interaction and signaling.
To achieve biased agonism, computational modeling and structural biology approaches, such as cryo-electron microscopy of the KOR in complex with this compound, would be invaluable. These techniques could reveal the specific molecular interactions that stabilize receptor conformations responsible for either G protein or β-arrestin signaling, thereby guiding the design of new analogs with desired signaling properties. However, without experimental data on a series of this compound derivatives, these rational design principles remain theoretical for this specific compound.
Data Table of this compound Binding Affinities and Functional Activity
| Compound | Receptor | Ki (nM) | G Protein Signaling (EC50, nM) |
| This compound | Kappa-Opioid | 0.64 nih.gov | 0.0094 nih.gov |
| Mu-Opioid | 1170 nih.gov | ||
| Delta-Opioid | >10,000 nih.gov |
Preclinical Mechanistic Investigations of Lpk 26 in Experimental Models
In Vitro Cellular and Biochemical Assay Methodologies for LPK-26 Research
In vitro studies are crucial for understanding the direct interaction of this compound with the KOR and the immediate downstream signaling events. Various assay methodologies are employed to characterize the binding affinity, functional activity, and cellular handling of the receptor upon this compound activation.
Radioligand Binding Assays for KOR Occupancy
Radioligand binding assays are a fundamental technique used to quantify the affinity of a compound for a specific receptor and to determine receptor occupancy. These assays involve using a radiolabeled ligand that binds to the receptor and measuring the displacement of this radioligand by the test compound, this compound in this case. This allows for the determination of binding parameters such as the inhibition constant (Ki).
Studies have shown that this compound exhibits a high affinity for the kappa-opioid receptor. The reported Ki value for this compound binding to the KOR is in the nanomolar range, specifically 0.64 nM and 0.68 nM sigmaaldrich.commedchemexpress.comnih.gov. This indicates a strong interaction with the KOR. In contrast, this compound demonstrates significantly lower affinities for the mu-opioid receptor (MOR) and delta-opioid receptor (DOR), with Ki values of 1170 nM and >10,000 nM, respectively sigmaaldrich.comnih.gov. This substantial difference in affinity highlights the selectivity of this compound for the KOR over other opioid receptor subtypes.
Interactive Table 1: this compound Binding Affinities for Opioid Receptors
| Receptor Subtype | Ki (nM) | Source |
| Kappa-Opioid Receptor (KOR) | 0.64 | sigmaaldrich.comnih.gov |
| Kappa-Opioid Receptor (KOR) | 0.68 | medchemexpress.com |
| Mu-Opioid Receptor (MOR) | 1170 | sigmaaldrich.comnih.gov |
| Delta-Opioid Receptor (DOR) | >10,000 | sigmaaldrich.comnih.gov |
Radioligand binding assays can be performed using membrane preparations from cells expressing the receptor or using native tissue perceptive.comsygnaturediscovery.com. Saturation binding assays determine receptor density (Bmax) and the equilibrium dissociation constant (Kd), while competition binding assays evaluate the specificity and affinity of a test compound perceptive.comsygnaturediscovery.com. Ex vivo receptor occupancy studies can also be conducted to assess target engagement in tissues from animals treated with the compound perceptive.comsygnaturediscovery.comnih.govgiffordbioscience.com.
Receptor-Stimulated [³⁵S]GTPγS Binding Assays for G Protein Activation
The [³⁵S]GTPγS binding assay is a functional assay used to measure the activation of G proteins downstream of G protein-coupled receptors (GPCRs), such as the KOR. Upon agonist binding, the GPCR undergoes a conformational change that facilitates the exchange of GDP for GTP on the Gα subunit of the coupled G protein. [³⁵S]GTPγS is a non-hydrolyzable analog of GTP, and its binding to the activated Gα subunit can be measured using scintillation counting nih.govrevvity.comnih.govspringernature.comresearchgate.net. This assay provides a direct measure of receptor-mediated G protein activation.
This compound has been shown to stimulate [³⁵S]GTPγS binding to G proteins, indicating its ability to activate KOR-coupled signaling pathways. The reported EC50 value for this compound in stimulating [³⁵S]GTPγS binding is 0.0094 nM sigmaaldrich.comnih.gov. This low EC50 value suggests that this compound is a potent agonist in activating KOR-mediated G protein signaling. Opioid receptors are primarily coupled to Gi/Go proteins, and their activation typically leads to the inhibition of adenylyl cyclase activity and modulation of ion channels wikidoc.orgwikipedia.orgnih.govmdpi.com.
Functional Cell-Based Assays for KOR Signaling Pathway Activity (e.g., cAMP accumulation, MAPK phosphorylation)
Beyond G protein activation, KOR activation triggers a variety of intracellular signaling cascades, including the modulation of adenylyl cyclase and the activation of mitogen-activated protein kinases (MAPKs) wikidoc.orgwikipedia.orgnih.govmdpi.com. Functional cell-based assays are used to assess the impact of this compound on these downstream signaling pathways.
KOR activation typically inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels wikidoc.orgwikipedia.orgmdpi.com. Assays measuring cAMP accumulation can therefore be used to assess the inhibitory activity of this compound on this pathway.
Agonist-induced stimulation of KOR can also result in the activation of MAPKs, including extracellular signal-regulated kinase (ERK), p38 MAPK, and c-Jun N-terminal kinases (JNK) wikidoc.orgwikipedia.orgnih.gov. Assays measuring the phosphorylation status of these kinases (e.g., using Western blotting or ELISA) can indicate the activation of these pathways by this compound. The specific MAPK pathways activated and the degree of activation can vary depending on the ligand and the cellular context, contributing to functional selectivity nih.govnih.gov.
While specific data on this compound's effects on cAMP accumulation and MAPK phosphorylation were not explicitly detailed in the provided search results, these assays are standard methodologies for investigating KOR signaling and would be relevant for a comprehensive mechanistic understanding of this compound.
In Vivo Mechanistic Studies Utilizing Animal Models
Animal models are essential for investigating the in vivo effects of this compound and its mechanism of action within a complex biological system insphero.combiocytogen.comnih.gov. These studies can assess the compound's effects on behavior, physiology, and neurotransmitter systems.
Investigation of this compound's Influence on Neurotransmitter Release and Central Nervous System Pathways
Opioid receptors, including KOR, are widely distributed in the central nervous system (CNS) and play a significant role in modulating neurotransmitter release and influencing various neural pathways wikidoc.orgwikipedia.orgnih.govmedchemexpress.comksumsc.comunc.edusdmiramar.edu. Investigations into this compound's influence on neurotransmitter release and CNS pathways are crucial for understanding its in vivo pharmacological effects.
This compound has been shown to induce the release of serotonin (B10506) biosynth.com. This effect may be related to its regulatory activity on serotonergic pathways biosynth.com. The modulation of neurotransmitter systems, such as the serotonergic and dopaminergic systems, is a key aspect of opioid receptor function in the CNS wikidoc.orgunc.edu. KOR activation, in particular, has been implicated in modulating dopamine (B1211576) release, often leading to inhibition unc.edu.
Studies utilizing animal models can employ techniques such as microdialysis to measure changes in neurotransmitter concentrations in specific brain regions following this compound administration. Behavioral studies in animals can also provide indirect evidence of this compound's effects on CNS pathways involved in processes like pain, mood, and reward sigmaaldrich.comnih.govresearchgate.net. The potent antinociceptive effects observed with this compound in animal models, such as the hot plate and acetic acid writhing tests, suggest its interaction with central pain pathways sigmaaldrich.comnih.govresearchgate.net.
Further in vivo mechanistic studies could explore the specific brain regions and neuronal circuits targeted by this compound and the resulting changes in the activity of various neurotransmitter systems, providing a more complete picture of its effects on the CNS.
Analysis of this compound's Modulation of Nociceptive Processing at a Molecular and Cellular Level
This compound functions as a potent and selective agonist of the kappa-opioid receptor (KOR) nih.govnih.govnih.govwikipedia.orgciteab.comuni.lu. Studies have demonstrated that this compound exhibits a high binding affinity for the KOR, with a reported Ki value of 0.64 nM nih.govnih.govciteab.com. Its selectivity profile shows significantly lower affinity for the mu-opioid receptor (MOR) (Ki = 1170 nM) and the delta-opioid receptor (DOR) (Ki > 10,000 nM), highlighting its preference for the KOR subtype nih.govnih.govciteab.com.
At the cellular level, activation of the KOR by agonists like this compound is primarily coupled to the inhibitory G proteins Gi/G0 guidetopharmacology.orgnih.gov. This coupling leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels through the inhibition of adenylyl cyclase guidetopharmacology.orgnih.gov. Furthermore, KOR activation modulates ion channel activity, specifically by activating inward-rectifier potassium channels and inhibiting N-type calcium channels guidetopharmacology.org. These actions collectively reduce neuronal excitability and neurotransmitter release, which are key mechanisms underlying the modulation of nociceptive signaling pathways guidetopharmacology.orgnih.gov. This compound has been shown to stimulate [(35)S]GTPgammaS binding to G-proteins with an EC50 value of 0.0094 nM, providing functional evidence of its ability to activate downstream G-protein signaling upon binding to the KOR nih.govnih.govciteab.com.
The KOR system, including its endogenous ligand dynorphin (B1627789), is widely distributed throughout the central and peripheral nervous systems in areas involved in pain processing guidetopharmacology.orgnih.govnih.gov. By selectively activating KORs, this compound modulates these pain circuits at a molecular and cellular level, leading to altered neurotransmission and ultimately influencing the perception and transmission of pain signals nih.govnih.gov.
Computational and Structural Biology Approaches in Lpk 26 Research
Molecular Docking and Ligand-Receptor Interaction Modeling for LPK-26 and KOR
Molecular docking is a widely used computational technique to predict the preferred orientation and binding affinity of a ligand, such as this compound, to a receptor, like KOR. This method helps to visualize and understand the key interactions between the ligand and the amino acid residues within the receptor's binding site. Studies involving KOR ligands often employ molecular docking to explore potential binding poses and estimate binding energies. For instance, molecular docking operations have been performed on newly designed nepenthone derivatives to explore their binding with κOR. The crystal structure of human KOR in complex with agonists has provided valuable structural insights that can be exploited in virtual ligand screening protocols. Molecular docking allows for the rational design and optimization of lead compounds by simulating interactions between ligands and proteins.
Molecular Dynamics Simulations to Elucidate this compound/KOR Complex Dynamics
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time, allowing researchers to study the flexibility of both the ligand and the receptor and how they interact in a more realistic environment, often including a simulated membrane and solvent. MD simulations can reveal conformational changes in KOR upon this compound binding and the stability of the resulting complex. These simulations can help to understand the dynamic behavior of biomolecular systems at the atomic level, including protein-ligand interactions, conformational changes, and binding kinetics. Studies on opioid receptors, including KOR, have utilized MD simulations to investigate the dynamics of receptor-ligand complexes. For example, MD simulations have been used to study the structure and dynamics of the dynorphin (B1627789) peptide bound to the human kappa opioid receptor.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish a mathematical relationship between the structural and physicochemical properties of a set of compounds and their biological activity. For this compound derivatives, QSAR modeling can help identify the molecular features that are crucial for potent and selective KOR activity. This information can then be used to design new compounds with improved properties. QSAR models summarize the relationship between chemical structures and biological activity and can predict the activities of new chemicals. Studies have applied QSAR to analyze the relationship between structure and activity for various compound series, including those relevant to opioid receptors. For instance, comparative 3D-QSAR studies have been performed on orvinol analogs targeting the κ-receptor.
In Silico Screening and Virtual Library Design for the Discovery of Novel KOR Ligands
In silico screening involves computationally evaluating large libraries of chemical compounds to identify potential KOR ligands based on their predicted binding affinity and other desirable properties. Virtual library design focuses on creating chemical libraries with enhanced potential for KOR binding
Synthetic Methodologies and Chemical Biology of Lpk 26
Established Synthetic Routes to LPK-26 and Related Kappa-Opioid Agonists
This compound is recognized as a derivative of ICI-199441 and an analog of the classic kappa-opioid agonist (-)U50,488H. nih.govsigmaaldrich.comsigmaaldrich.comresearchgate.net These compounds belong to the class of diarylacetamides or are structurally related, suggesting common synthetic approaches. While a detailed, step-by-step established synthetic route specifically for this compound is not extensively documented in the immediately available literature, its relationship to these known kappa agonists implies that synthetic strategies would likely involve the construction of the core diarylacetamide structure and the incorporation of the substituted pyrrolidine (B122466) and isopropylamine (B41738) moieties with controlled stereochemistry.
The synthesis of related diarylacetamide kappa-opioid agonists, such as asimadoline, which shares a similar structural motif, typically involves coupling reactions to form the amide bond and the introduction of the requisite substituents. nih.gov Research into novel kappa agonists has also explored modifications of existing scaffolds, including morphinans and diarylacetamides, providing a broader context for the chemical transformations utilized in this class of compounds. researchgate.netnih.govresearchgate.netmdpi.comnih.gov
Development and Evaluation of Novel Synthetic Strategies for this compound Analogs
The drive to discover kappa-opioid receptor ligands with improved pharmacological profiles, such as enhanced potency, selectivity, or reduced side effects, has led to the development of novel synthetic strategies for generating analogs of existing agonists, including those structurally related to this compound. researchgate.netnih.govresearchgate.netmdpi.comnih.govmdpi.com
Efforts in this area have focused on modifying different parts of the core structure to explore the impact on KOR binding and activity. This includes alterations to the arylacetamide portion, the N-substituents, and the cyclic amine ring. Novel synthetic strategies often involve convergent routes that allow for the modular assembly of different chemical fragments, facilitating the creation of diverse analog libraries for structure-activity relationship studies. For instance, the development of novel tertiary diarylethylamines as functionally selective KOR agonists involved systematic structural modifications and evaluation. nih.gov Similarly, the stereoselective synthesis of 5-pyrrolidinylquinoxalines highlights the application of controlled synthetic methods to generate analogs with specific properties, such as peripheral restriction. researchgate.net While specific novel strategies solely for this compound analogs are not explicitly detailed, the reported research on structurally similar kappa agonists provides a strong indication of the synthetic approaches and chemical transformations that would be employed to generate and evaluate this compound derivatives.
Preparation of this compound-Derived Chemical Probes for Receptor Mapping and Target Identification
Chemical probes are indispensable tools in chemical biology for selectively modulating protein function to investigate biological processes and validate therapeutic targets. wikipedia.org In the context of opioid receptors, chemical probes, including radioligands, are crucial for receptor mapping, binding studies, and understanding receptor distribution and dynamics. mdpi.comncats.iowikipedia.org
This compound, being a potent and selective KOR agonist, serves as a valuable research tool for studying the kappa-opioid receptor system itself. sigmaaldrich.comsigmaaldrich.commdpi.com Its high affinity allows for its use in binding assays to characterize the KOR. However, the available literature does not explicitly detail the preparation of derived chemical probes specifically synthesized from the this compound scaffold for applications like activity-based protein profiling or advanced receptor mapping techniques. While the structure of this compound could theoretically serve as a basis for designing such probes (e.g., by incorporating tags for imaging or affinity purification), published research primarily focuses on this compound as the probe molecule to study the receptor, rather than as a lead compound for developing novel probe structures.
Stereochemical Control and Its Impact on this compound's KOR Activity and Selectivity
Stereochemistry plays a critical role in the interaction of small molecules with biological targets, including G protein-coupled receptors like the KOR. The specific three-dimensional arrangement of atoms in a chiral molecule can significantly influence its binding affinity, efficacy, and selectivity.
This compound is synthesized with a defined stereochemistry, specifically the (1S) configuration at the chiral center in the isopropylamine moiety. uni-frankfurt.desfu.canih.gov This precise stereochemical assignment is indicative of the importance of this configuration for its observed pharmacological activity. Structure-activity relationship studies on various opioid agonists and related compounds have consistently demonstrated that the stereochemistry of certain centers is crucial for optimal binding and activation of opioid receptors. rsc.org
Although direct comparative studies detailing the KOR activity and selectivity of different stereoisomers of this compound are not explicitly provided in the search results, the fact that this compound is characterized and studied as the (1S) isomer strongly implies that this specific stereochemistry is essential for its high potency and selectivity towards the kappa-opioid receptor (Ki = 0.64 nM), and its significantly lower affinity for the mu and delta opioid receptors (Ki = 1170 nM and >10,000 nM, respectively). nih.govsigmaaldrich.comsigmaaldrich.comresearchgate.net This high degree of selectivity is a key feature of this compound's utility as a research tool and is directly influenced by its defined stereochemical configuration, which dictates how it interacts with the binding site of the KOR compared to other opioid receptor subtypes.
Binding Affinity and Selectivity of this compound nih.govsigmaaldrich.comsigmaaldrich.comresearchgate.net
| Receptor Subtype | Ki (nM) |
| Kappa (κ) | 0.64 |
| Mu (μ) | 1170 |
| Delta (δ) | >10,000 |
This data highlights the pronounced selectivity of this compound for the kappa-opioid receptor over the mu and delta subtypes, a property significantly influenced by its specific stereochemistry.
Future Directions and Emerging Research Avenues for Lpk 26
Exploration of KOR Subtype-Specific Signaling Cascades and Their Distinct Functional Outcomes
The kappa-opioid receptor system is characterized by its complexity, including the existence of different receptor subtypes and the ability to activate multiple intracellular signaling pathways. A critical future direction for LPK-26 research is to determine its engagement with specific KOR subtypes and the downstream signaling cascades it modulates.
Current research has established that this compound is a potent agonist at the KOR, stimulating G-protein binding with a high affinity. nih.gov However, the landscape of KOR signaling is nuanced, with agonists capable of exhibiting functional selectivity or biased agonism. This phenomenon describes the ability of a ligand to preferentially activate one signaling pathway over another, such as G-protein signaling versus the β-arrestin pathway. nih.gov The G-protein pathway is often associated with the therapeutic analgesic effects of KOR agonists, while the β-arrestin pathway has been linked to adverse effects like dysphoria and sedation. nih.govfrontiersin.org
To date, specific studies delineating whether this compound is a G-protein biased agonist or its effects on β-arrestin recruitment have not been extensively published. Future investigations should employ assays, such as β-arrestin recruitment assays, to characterize the functional selectivity of this compound. nih.govnih.gov Understanding the signaling signature of this compound is paramount, as G-protein biased KOR agonists are hypothesized to offer a better therapeutic window, retaining analgesic and antipruritic properties while minimizing undesirable side effects. nih.govfrontiersin.org
Integration of Advanced Omics Technologies (e.g., Proteomics, Metabolomics) to Further Elucidate this compound's Biological Actions
To gain a comprehensive understanding of the biological consequences of this compound administration, the integration of advanced omics technologies is an essential next step. Proteomics and metabolomics, the large-scale study of proteins and metabolites respectively, can provide an unbiased, system-wide view of the cellular and physiological changes induced by this compound.
Currently, there is a lack of published research applying proteomics or metabolomics specifically to the study of this compound. Future studies in this area could involve:
Proteomic Analysis: Utilizing techniques like mass spectrometry-based proteomics to identify changes in protein expression and post-translational modifications in relevant tissues, such as the central nervous system, following this compound treatment. This could uncover novel protein targets and pathways modulated by this compound, offering insights into its mechanisms of action beyond KOR activation.
Metabolomic Profiling: Employing metabolomics to analyze the global changes in small-molecule metabolites in biological fluids or tissues after this compound administration. This approach could reveal metabolic pathways affected by the compound, potentially identifying biomarkers of its efficacy or off-target effects.
Such multi-omics approaches would provide a more holistic picture of this compound's biological impact, complementing traditional pharmacological studies and potentially uncovering novel therapeutic applications or safety considerations.
Development of Innovative Pharmacological Tools and Genetic Models for KOR Pathway Dissection
Advancing our understanding of this compound's role in the KOR pathway will be greatly facilitated by the use and development of innovative pharmacological and genetic tools. While research to date has utilized standard assays, the application of more sophisticated models is a key future direction.
There is no specific mention in the available literature of innovative pharmacological tools or genetic models being used in the study of this compound. Future research could leverage tools such as:
KOR-Cre Knock-in Mouse Lines: These genetic models allow for the conditional manipulation of genes in cells that express the kappa-opioid receptor. nih.gov Utilizing these mice would enable researchers to dissect the specific cell types and neural circuits through which this compound exerts its analgesic and other behavioral effects.
Optogenetics and Chemogenetics: These techniques allow for the precise control of neuronal activity in specific circuits. By combining these tools with this compound administration, researchers could investigate how the compound modulates the function of defined neural pathways involved in pain and reward.
The application of these advanced tools will be instrumental in dissecting the intricate mechanisms of this compound's action within the complex KOR system.
Advanced Preclinical Models for Studying the Mechanistic Basis of this compound's Biological Effects
The initial characterization of this compound's antinociceptive effects was conducted in hot plate and acetic acid writhing tests. nih.gov While these are valuable screening tools, future research should employ a broader range of advanced preclinical models to more comprehensively evaluate its therapeutic potential and mechanistic underpinnings.
Currently, there is no published evidence of this compound being tested in more complex preclinical pain models. Future studies should consider incorporating models that better mimic clinical pain states, such as:
Neuropathic Pain Models: For example, the chronic constriction injury (CCI) model, to assess the efficacy of this compound in treating nerve damage-induced pain. nih.gov
Inflammatory Pain Models: Utilizing agents like formalin or complete Freund's adjuvant to induce inflammatory pain states and evaluate the anti-inflammatory and analgesic properties of this compound. nih.govaginko.com
Models of Affective and Cognitive Dimensions of Pain: As pain is a multidimensional experience, employing models that assess the emotional and cognitive aspects of pain would provide a more complete picture of this compound's therapeutic profile. nih.gov
By expanding the preclinical testing of this compound to these more sophisticated and clinically relevant models, a more robust understanding of its potential as an analgesic can be achieved.
Conceptual Frameworks for Therapeutic Development Based on KOR Functional Selectivity and this compound Insights
The findings from the foundational research on this compound, demonstrating potent analgesia with low dependence liability, contribute to the broader conceptual framework for developing safer and more effective pain therapeutics. nih.gov This framework is increasingly centered on the principle of KOR functional selectivity.
While this compound itself has not been the explicit basis for a new conceptual framework, the insights it provides align with the current leading hypothesis in KOR therapeutic development:
The Biased Agonist Hypothesis: This framework posits that by developing KOR agonists that are biased towards G-protein signaling and away from β-arrestin recruitment, it is possible to separate the desired analgesic effects from the unwanted side effects. nih.gov this compound's strong G-protein activation is consistent with the therapeutic arm of this hypothesis. nih.gov Future characterization of its β-arrestin activity is needed to fully place it within this framework.
Further research into the specific signaling properties of this compound will not only clarify its own therapeutic potential but also contribute valuable data to refine and validate the conceptual framework of biased agonism for the development of next-generation analgesics.
Research Findings on this compound
| Parameter | Value | Source |
| Receptor Affinity (Ki) | ||
| Kappa-Opioid Receptor | 0.64 nM | nih.gov |
| Mu-Opioid Receptor | 1170 nM | nih.gov |
| Delta-Opioid Receptor | >10,000 nM | nih.gov |
| Functional Activity | ||
| [(35)S]GTPγS Binding (EC50) | 0.0094 nM | nih.gov |
| In Vivo Analgesic Potency (ED50) | ||
| Hot Plate Test | 0.049 mg/kg | nih.gov |
| Acetic Acid Writhing Test | 0.0084 mg/kg | nih.gov |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
